p-Toluenesulfonic acid, p-nitrophenyl ester

Catalog No.
S1548882
CAS No.
1153-45-3
M.F
C13H11NO5S
M. Wt
293.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
p-Toluenesulfonic acid, p-nitrophenyl ester

CAS Number

1153-45-3

Product Name

p-Toluenesulfonic acid, p-nitrophenyl ester

IUPAC Name

(4-nitrophenyl) 4-methylbenzenesulfonate

Molecular Formula

C13H11NO5S

Molecular Weight

293.3 g/mol

InChI

InChI=1S/C13H11NO5S/c1-10-2-8-13(9-3-10)20(17,18)19-12-6-4-11(5-7-12)14(15)16/h2-9H,1H3

InChI Key

DOXAGUPGJPEQFP-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)[N+](=O)[O-]

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)[N+](=O)[O-]

Description

The exact mass of the compound p-Toluenesulfonic acid, p-nitrophenyl ester is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 11354. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Organic Synthesis:

  • Due to its strong acidic nature, p-TsNP serves as a catalyst in various organic reactions. For instance, it promotes Claisen condensations, acylation reactions, and Friedel-Crafts alkylations. These reactions are crucial for constructing complex organic molecules with desired functionalities PubChem:

Deprotection Agent:

  • p-TsNP can be employed as a deprotecting agent for removing certain protecting groups used during organic synthesis. The p-nitrophenyl group (p-NO2) attached to the sulfonic acid moiety acts as a good leaving group, facilitating the cleavage of the protecting group ScienceDirect

Enzyme Activity Studies:

  • p-TsNP is a substrate for certain enzymes, particularly those belonging to the class of esterases. By monitoring the hydrolysis of p-TsNP by these enzymes, researchers can assess their activity and potential inhibition by other compounds. The released p-nitrophenol can be easily detected spectrophotometrically due to its strong absorbance at a specific wavelength Wiley Online Library

Material Science Research:

  • p-TsNP finds use in specific material science applications. For example, it can be used as a dopant in the preparation of conducting polymers, influencing their electrical properties ResearchGate

P-Toluenesulfonic acid, p-nitrophenyl ester is a chemical compound with the molecular formula C13H11NO5SC_{13}H_{11}NO_{5}S and a molecular weight of approximately 293.3 g/mol. This compound is characterized by its strong acidic properties and is commonly used in various chemical research applications. The IUPAC name for this compound is (4-nitrophenyl) 4-methylbenzenesulfonate, indicating its structure which includes a p-nitrophenyl group attached to a p-toluenesulfonic acid moiety. The compound is typically available in a purity of around 95% and is classified as corrosive and an irritant, necessitating careful handling and storage according to safety guidelines .

Typical of sulfonate esters. These reactions include:

  • Hydrolysis: The ester bond can be hydrolyzed in the presence of water, leading to the formation of p-toluenesulfonic acid and p-nitrophenol.
  • Nucleophilic Substitution: The compound can undergo nucleophilic substitution reactions where nucleophiles attack the electrophilic carbon of the sulfonate group.
  • Decomposition: Under certain conditions, this ester may decompose to yield other products, influenced by temperature and pH levels.

These reactions are significant for its applications in organic synthesis and as a reagent in various chemical processes.

Synthesis of p-toluenesulfonic acid, p-nitrophenyl ester can be accomplished through several methods:

  • Esterification Reaction: This method involves reacting p-toluenesulfonic acid with p-nitrophenol in the presence of an acid catalyst. The reaction typically requires heating under reflux conditions to facilitate the formation of the ester bond.
  • Acylation Techniques: Utilizing acyl chlorides or anhydrides with appropriate protective groups can yield this compound through acylation reactions.
  • Direct Sulfonation: In some cases, direct sulfonation of nitrophenol derivatives followed by subsequent reactions may lead to the formation of this ester.

These methods highlight the versatility in synthesizing this compound for research purposes.

P-Toluenesulfonic acid, p-nitrophenyl ester finds applications across various fields:

  • Organic Synthesis: It serves as an important intermediate in synthesizing pharmaceuticals and agrochemicals.
  • Analytical Chemistry: Used as a reagent for detecting phenolic compounds in various assays.
  • Polymer Chemistry: Acts as a catalyst in polymerization reactions, particularly in producing sulfonated polymers.

Its unique properties make it valuable for both academic research and industrial applications.

P-Toluenesulfonic acid, p-nitrophenyl ester shares similarities with other sulfonate esters but possesses unique characteristics that differentiate it:

Compound NameMolecular FormulaUnique Features
P-Toluenesulfonic acid, o-nitrophenyl esterC13H11NO5SDifferent positional isomer affecting reactivity
P-Toluenesulfonic acid, 3-nitrophenyl esterC13H11NO5SVariation in nitro group position
Phenylsulfonic acid, p-nitrophenyl esterC13H11NO4SLacks methyl group on the sulfonate structure

These compounds illustrate how variations in substituent positions can influence chemical properties and reactivity profiles.

XLogP3

3.3

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Other CAS

1153-45-3

Wikipedia

P-Toluenesulfonic acid, p-nitrophenyl ester

Dates

Modify: 2023-07-17

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